molecular formula C26H23NO6 B4040713 4-(Furan-2-carbonyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one

4-(Furan-2-carbonyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one

Cat. No.: B4040713
M. Wt: 445.5 g/mol
InChI Key: SZVOKPVZESUCHC-UHFFFAOYSA-N
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Description

4-(Furan-2-carbonyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H23NO6 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-furoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is 445.15253745 g/mol and the complexity rating of the compound is 760. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Aliev et al. (1995) conducted a study on the synthesis of ethyl 1-benzyl-2-hydroxy-5-methyl-3-oxo-2-phenacyl-2,3-dihydropyrrole-4-carboxylate, demonstrating the reaction between phenyl-2,3-dihydro-2,3-furandione and ethyl 3-benzylamino-2-butenoate. The structure was confirmed by X-ray analysis, highlighting the importance of structural analysis in understanding the properties of pyrrole derivatives (Aliev et al., 1995).

Chemical Synthesis Approaches

  • Kelly et al. (2008) introduced methods for preparing substituted furans and pyrroles, which are key synthons in chemical synthesis, found in natural products and pharmaceutical agents. This research presents innovative approaches to chemical synthesis that could be applicable to compounds with similar structures (Kelly et al., 2008).

Applications in Material Science

  • Singh et al. (2014) focused on the synthesis of a pyrrole chalcone derivative and its confirmation through spectroscopic analyses. Their study delves into quantum chemical calculations, providing insights into the electronic and structural characteristics that influence the reactivity and potential applications of such compounds in material science (Singh et al., 2014).

Biological Activity

  • Husain et al. (2005) explored the synthesis, reactions, and biological activity of 2-Arylidene-4-(4-phenoxy-phenyl)but-3-en-4-olides, demonstrating significant anti-inflammatory and antimicrobial actions. This research provides a basis for the potential biological applications of structurally related compounds (Husain et al., 2005).

Properties

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2-(3-phenoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c28-24(21-12-6-14-32-21)22-23(27(26(30)25(22)29)16-20-11-5-13-31-20)17-7-4-10-19(15-17)33-18-8-2-1-3-9-18/h1-4,6-10,12,14-15,20,23,29H,5,11,13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVOKPVZESUCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Furan-2-carbonyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one
Reactant of Route 2
4-(Furan-2-carbonyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one
Reactant of Route 3
4-(Furan-2-carbonyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one
Reactant of Route 4
Reactant of Route 4
4-(Furan-2-carbonyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one
Reactant of Route 5
4-(Furan-2-carbonyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one
Reactant of Route 6
Reactant of Route 6
4-(Furan-2-carbonyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one

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